molecular formula C13H21NO5 B15248657 (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid

(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B15248657
M. Wt: 271.31 g/mol
InChI Key: UBOGAIFIHYDPCQ-IVZWLZJFSA-N
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Description

(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-furo-pyridine core, which is further functionalized with a carboxylic acid group and a tert-butyl ester. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to construct the hexahydro-furo-pyridine core through a series of cyclization reactions. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for esterification processes. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its stereochemistry allows for the investigation of chiral recognition processes in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs or treatments.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its functional groups can be modified to create polymers or other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid apart is its specific stereochemistry and the combination of functional groups. This unique structure allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9(11(15)16)8-4-5-18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1

InChI Key

UBOGAIFIHYDPCQ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2CCO[C@@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CCOC2C1)C(=O)O

Origin of Product

United States

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